N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide is a complex organic compound characterized by its unique molecular structure, which incorporates pyridine, oxolane, and pyrazole moieties
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-16(12(2)21(3)20-11)24-10-15(22)19-14-6-8-23-17(14)13-5-4-7-18-9-13/h4-5,7,9,14,17H,6,8,10H2,1-3H3,(H,19,22)/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUURMSEQYLVQA-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCC(=O)NC2CCOC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)OCC(=O)N[C@H]2CCO[C@@H]2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide typically involves a multi-step organic synthesis. The process begins with the preparation of the key intermediates: pyridin-3-yloxolane and 1,3,5-trimethylpyrazole. These intermediates are then subjected to a series of reactions, including esterification, amidation, and cyclization, under controlled conditions to yield the final product.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like flow chemistry and catalysis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide undergoes various chemical reactions including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacts with nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, yielding corresponding oxidized products.
Reduction: Sodium borohydride in ethanol, producing reduced derivatives.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, forming substituted products.
Major Products Formed: The reactions generally yield a range of products depending on the specific conditions and reagents used. For instance, oxidation can result in the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Research is ongoing to explore its efficacy in various biological assays.
Medicine: Explored as a lead compound in drug discovery, particularly in the development of new therapeutic agents. Its unique structure makes it a candidate for targeting specific biological pathways.
Industry: Employed in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
Comparison with Other Compounds: Compared to similar compounds, N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide exhibits unique structural features that enhance its reactivity and potential applications. For instance, the presence of the oxolane ring imparts specific conformational properties that are not seen in its analogs.
Comparison with Similar Compounds
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-dimethylpyrazol-4-yl)oxyacetamide
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)thiolacetamide
This detailed exploration should provide a comprehensive understanding of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide, encompassing its synthesis, reactions, applications, and comparison with similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
